![molecular formula C14H15N5O B7635162 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic uses. This compound belongs to a class of drugs known as Janus kinase inhibitors (JAK inhibitors), which are used to treat various autoimmune disorders, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a key role in the immune response. By inhibiting JAK activity, 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea reduces the production of cytokines, which are signaling molecules that contribute to inflammation.
Biochemical and Physiological Effects:
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been shown to reduce inflammation and improve symptoms in patients with autoimmune disorders. It also has the potential to modulate the immune response, which may have implications for the treatment of other diseases, such as cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has several advantages for use in lab experiments. It is a potent inhibitor of JAKs, which makes it a useful tool for studying the role of JAKs in various biological processes. However, it also has some limitations, such as its potential to affect multiple JAK isoforms, which can make it difficult to determine the specific effects of inhibiting a particular JAK.
Orientations Futures
There are several potential future directions for research on 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea. One area of interest is the development of more selective JAK inhibitors, which could have fewer side effects and be more effective in treating specific autoimmune disorders. Other areas of interest include the potential use of JAK inhibitors in cancer therapy and the study of the role of JAKs in other biological processes, such as stem cell differentiation and development.
Méthodes De Synthèse
The synthesis of 1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea involves the reaction of 4-cyanobenzyl bromide with 1-methyl-4-pyrazolecarboxamide in the presence of a base, followed by reaction with urea. The resulting compound is then purified by recrystallization.
Applications De Recherche Scientifique
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea has been extensively studied for its potential therapeutic uses in various autoimmune disorders. It has been shown to be effective in reducing inflammation and improving symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
1-[1-(4-cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10(12-5-3-11(7-15)4-6-12)17-14(20)18-13-8-16-19(2)9-13/h3-6,8-10H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEDFZBJPDNNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.